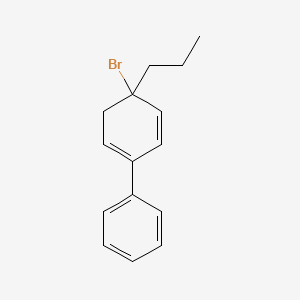
4-Bromo-4-Propylbiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4-Propylbiphenyl is a brominated biphenyl compound with the chemical formula C15H15Br and a molecular weight of 275.19 g/mol . This compound is characterized by the presence of a bromine atom and a propyl group attached to the biphenyl structure. It is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-Propylbiphenyl typically involves the bromination of biphenyl derivatives. One common method includes the use of arylboronic acids and sodium nitrate in dry acetonitrile, with PVP-Br2 as the brominating agent . The reaction is carried out in a pressure tube at 80°C for the required time .
Industrial Production Methods: In industrial settings, the preparation of this compound can involve the use of dichloroethane as a solvent, with liquid bromine and a catalyst. The reaction mixture is subjected to chlorine gas introduction, followed by heating and stirring for several hours . The product is then purified through distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4-Propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like or .
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as (e.g., phenylmagnesium bromide) and (e.g., n-butyllithium) are commonly used.
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Biphenyl carboxylic acids.
Reduction Products: Biphenyl alcohols.
Scientific Research Applications
4-Bromo-4-Propylbiphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and materials science.
Biology: Investigated for its potential interactions with biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism by which 4-Bromo-4-Propylbiphenyl exerts its effects involves interactions with molecular targets and pathways. The bromine atom and propyl group allow for specific binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with aromatic hydrocarbon receptors and oxidative stress pathways .
Comparison with Similar Compounds
- 4-Bromobiphenyl (CAS#: 92-66-0)
- 4,4’-Dibromobiphenyl (CAS#: 92-86-4)
- 1-Iodopropane (CAS#: 107-08-4)
Comparison: 4-Bromo-4-Propylbiphenyl is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical properties and reactivity. Compared to 4-Bromobiphenyl, the addition of the propyl group enhances its solubility and potential for further functionalization. 4,4’-Dibromobiphenyl, with two bromine atoms, exhibits different reactivity patterns and applications .
Properties
Molecular Formula |
C15H17Br |
|---|---|
Molecular Weight |
277.20 g/mol |
IUPAC Name |
5-bromo-2-phenyl-5-propylcyclohexa-1,3-diene |
InChI |
InChI=1S/C15H17Br/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
GNNMNHUWKOIOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC=C(C=C1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


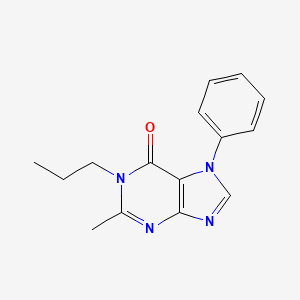

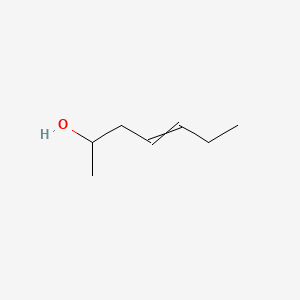
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
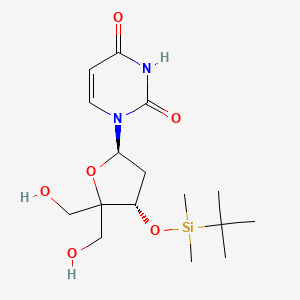
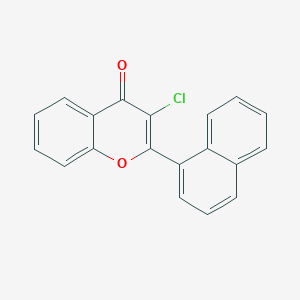
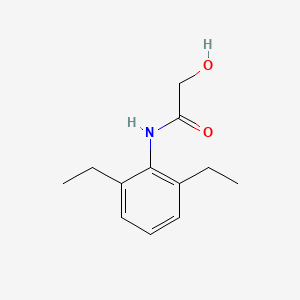
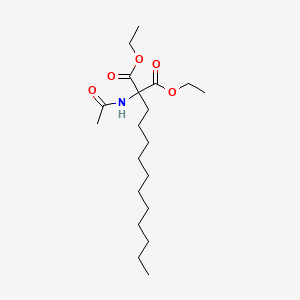
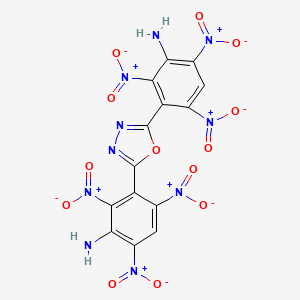
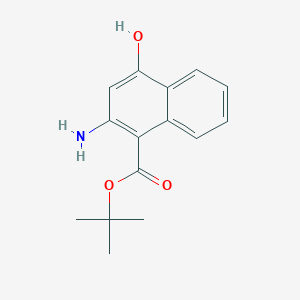
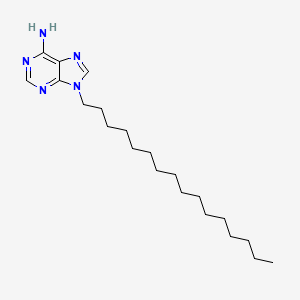

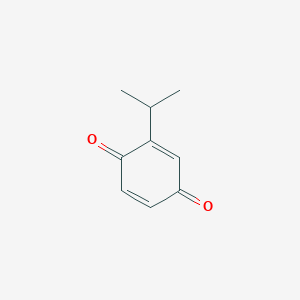
![5-[(cyclohexylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14010523.png)
